![molecular formula C24H29NO5 B14309342 Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate CAS No. 110314-88-0](/img/structure/B14309342.png)
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate is an organic compound with a complex structure that includes ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Aplicaciones Científicas De Investigación
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The exact molecular targets and pathways can vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate.
Diethyl fumarate: Shares similar ester functional groups but differs in its overall structure and reactivity.
Diethyl ether: A simpler ether compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of ester and amine functional groups, which provide diverse reactivity and potential for various applications in research and industry .
Propiedades
Número CAS |
110314-88-0 |
|---|---|
Fórmula molecular |
C24H29NO5 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate |
InChI |
InChI=1S/C24H29NO5/c1-3-29-23(27)21(22(26)24(28)30-4-2)15-16-25(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
Clave InChI |
XDZGIXIWXIQZRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



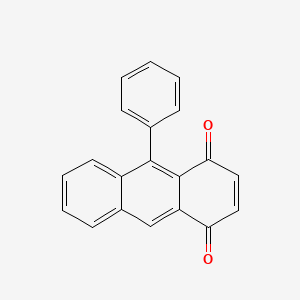
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
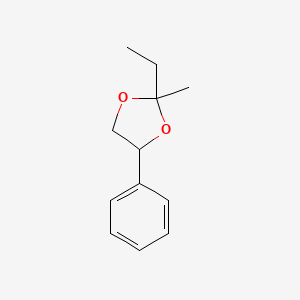
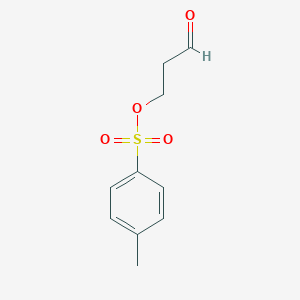
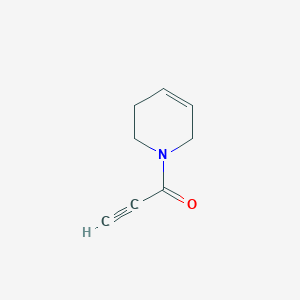
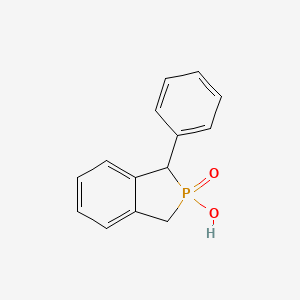
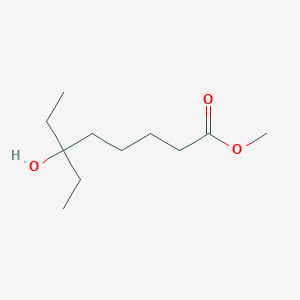
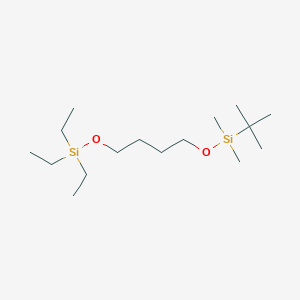
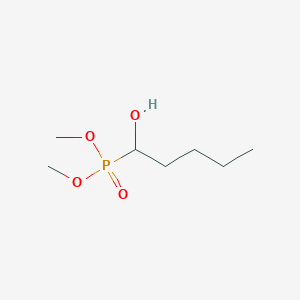
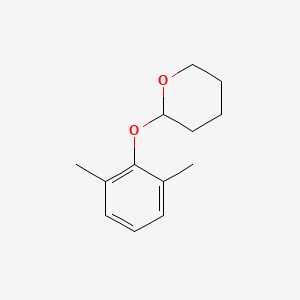
![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
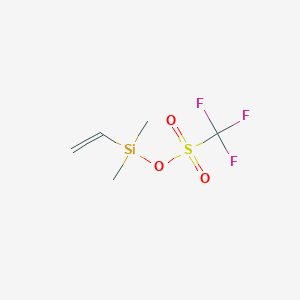
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
